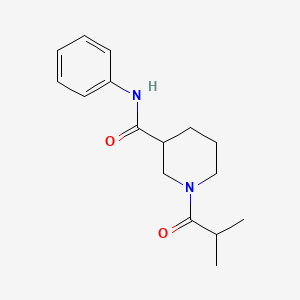![molecular formula C15H14N2O2 B7468161 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPI is a pyridinone derivative that has been synthesized and studied for its potential pharmacological properties.
作用機序
The mechanism of action of DPI is not fully understood. However, studies have suggested that DPI inhibits the activity of certain enzymes, such as protein kinase C and tyrosine kinase, that play a crucial role in various cellular processes. DPI has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders.
Biochemical and Physiological Effects:
DPI has been found to have various biochemical and physiological effects. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis. DPI has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. DPI has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
DPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPI has been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, DPI has some limitations for lab experiments. It is a highly hydrophobic compound that may require the use of organic solvents for its preparation and handling. DPI is also a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of DPI. One potential direction is the development of DPI as a potential anticancer agent. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis. Further studies are needed to determine the efficacy of DPI in animal models and clinical trials.
Another potential direction is the study of DPI as a potential treatment for neurological disorders. Studies have shown that DPI can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. Further studies are needed to determine the efficacy of DPI in animal models and clinical trials.
Conclusion:
In conclusion, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPI has been extensively studied for its potential applications in cancer research and neuroscience. The synthesis of DPI involves the condensation of 2-acetylpyridine with indole-2-carboxaldehyde in the presence of a base catalyst. DPI has several advantages for lab experiments, including its stability and well-characterized pharmacological properties. However, DPI has some limitations for lab experiments, including its hydrophobicity and relatively high cost. There are several future directions for the study of DPI, including the development of DPI as a potential anticancer agent and the study of DPI as a potential treatment for neurological disorders.
合成法
The synthesis of DPI involves the condensation of 2-acetylpyridine with indole-2-carboxaldehyde in the presence of a base catalyst. The reaction yields DPI as a yellow crystalline solid with a melting point of 170-172°C. The purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DPI has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DPI is in the field of cancer research. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPI has also been found to inhibit the activity of certain enzymes that play a crucial role in cancer cell proliferation.
DPI has also been studied for its potential applications in the field of neuroscience. Studies have shown that DPI can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. DPI has been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-3-4-9-16(14)11-15(19)17-10-8-12-5-1-2-6-13(12)17/h1-7,9H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTVTYWEBCODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)

![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)
